molecular formula C20H17FN2O2S B2386947 3-amino-2-(4-fluorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one CAS No. 370846-65-4

3-amino-2-(4-fluorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

Cat. No.: B2386947
CAS No.: 370846-65-4
M. Wt: 368.43
InChI Key: OQATWUBFXZAJGT-UHFFFAOYSA-N
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Description

3-amino-2-(4-fluorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a complex organic compound with a unique structure that combines elements of thienoquinoline and fluorobenzoyl groups

Preparation Methods

The synthesis of 3-amino-2-(4-fluorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienoquinoline core: This can be achieved through a Friedländer synthesis, where an aminobenzyl alcohol reacts with a suitable diketone in the presence of an acid catalyst.

    Introduction of the fluorobenzoyl group: This step involves the acylation of the thienoquinoline core with 4-fluorobenzoyl chloride in the presence of a base such as pyridine.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-amino-2-(4-fluorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the carbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions will vary based on the specific conditions and reagents used.

Scientific Research Applications

3-amino-2-(4-fluorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Material Science: Its properties may be useful in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-amino-2-(4-fluorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-amino-2-(4-fluorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one include other thienoquinoline derivatives and fluorobenzoyl-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct properties and applications.

Biological Activity

The compound 3-amino-2-(4-fluorobenzoyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is part of a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural framework includes a thienoquinoline core which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thienoquinoline scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound was evaluated against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicated that it exhibited potent anticancer activity with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression and induces apoptosis in cancer cells.
  • Targeting Specific Pathways : It has been suggested that the compound may inhibit specific kinases involved in cancer progression or modulate signaling pathways related to tumor growth and metastasis .

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased levels of caspase-3 and PARP cleavage.
  • Combination Therapy : In combination with other chemotherapeutics, the compound has shown enhanced efficacy, suggesting potential for use in combination therapies for more effective cancer treatment .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against various cancer cell lines compared to standard treatments:

Cell LineIC50 (µM) CompoundIC50 (µM) 5-FUIC50 (µM) Doxorubicin
MCF-7101512
A54981310
HT-2991411

Properties

IUPAC Name

3-amino-2-(4-fluorobenzoyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-20(2)8-14-12(15(24)9-20)7-13-16(22)18(26-19(13)23-14)17(25)10-3-5-11(21)6-4-10/h3-7H,8-9,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQATWUBFXZAJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)F)N)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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